H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH
Description
H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH is a heptapeptide with the sequence Tyr-His-Ser-Ser-Phe-Gln-Ala. The peptide contains tyrosine (Tyr), histidine (His), serine (Ser), phenylalanine (Phe), glutamine (Gln), and alanine (Ala), which are associated with diverse biological roles, including metal binding (His), phosphorylation (Ser), and aromatic interactions (Tyr, Phe) .
Properties
CAS No. |
364618-18-8 |
|---|---|
Molecular Formula |
C38H50N10O12 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H50N10O12/c1-20(38(59)60)43-33(54)26(11-12-31(40)52)44-34(55)27(14-21-5-3-2-4-6-21)46-36(57)29(17-49)48-37(58)30(18-50)47-35(56)28(15-23-16-41-19-42-23)45-32(53)25(39)13-22-7-9-24(51)10-8-22/h2-10,16,19-20,25-30,49-51H,11-15,17-18,39H2,1H3,(H2,40,52)(H,41,42)(H,43,54)(H,44,55)(H,45,53)(H,46,57)(H,47,56)(H,48,58)(H,59,60)/t20-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
HWFPJMKVHIIDFX-TVOJZGAJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include:
N,N’-Diisopropylcarbodiimide (DIC): or for activation.
N-Methylmorpholine (NMM): or as bases.
Trifluoroacetic acid (TFA): for deprotection and cleavage.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents for modifying amino acid side chains.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH with structurally related peptides from the evidence:
*Calculated based on residue-specific contributions (Tyr: C₉H₁₁NO₃, His: C₆H₉N₃O₂, Ser: C₃H₇NO₃ ×2, Phe: C₉H₁₁NO₂, Gln: C₅H₁₀N₂O₃, Ala: C₃H₇NO₂).
Functional and Mechanistic Insights
- Neuroactive Peptides : highlights H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH as a neuroactive heptapeptide modulating dopaminergic pathways, suggesting that the presence of His and Ser in this compound may similarly influence neurotransmitter systems .
- Metal Binding and Catalysis: His residues are critical in metal-binding peptides.
- Structural Stability : Peptides like H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH () stabilize β-sheet conformations due to aromatic Tyr and charged Glu residues. The target peptide’s Tyr and Phe residues may similarly enhance structural stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
